2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
Description
Properties
Molecular Formula |
C14H10O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-(3-formyl-2-hydroxyphenyl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H10O4/c15-7-9-3-1-5-11(13(9)17)12-6-2-4-10(8-16)14(12)18/h1-8,17-18H |
InChI Key |
NEHGPDMEZCHDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=CC(=C2O)C=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Demethylation of Methoxy-Substituted Precursors
A widely adopted approach involves the preparation of 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde as an intermediate, followed by demethylation to yield the target dihydroxy compound.
Step 1: Preparation of 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
This intermediate can be synthesized by directed ortho-lithiation of 2,2'-dimethoxy biphenyl derivatives followed by formylation using electrophilic reagents such as dimethylformamide (DMF). For example, 4,4'-diiodo-3,3'-dimethoxy-1,1'-biphenyl is treated with n-butyllithium at low temperature (-78 °C) to generate the dilithiated species, which is then reacted with DMF to introduce aldehyde groups at the 3,3' positions. The reaction is quenched with ammonium chloride solution, and the product is isolated by extraction and recrystallization, yielding the dimethoxy-diformyl biphenyl intermediate with yields around 40-60%.
Step 2: Demethylation to 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
The dimethoxy groups are converted to hydroxyl groups by treatment with boron tribromide (BBr3) in anhydrous dichloromethane at low temperature (-78 °C), followed by stirring at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted and purified. This demethylation step typically affords the target dihydroxy-dicarbaldehyde compound in yields around 70%.
Alternative Synthetic Strategies
-
Direct hydroxylation of biphenyl derivatives at the 2,2' positions is less common due to regioselectivity challenges and potential over-oxidation of aldehyde groups. However, selective hydroxylation using controlled oxidants or catalytic systems may be explored in research settings.
-
Some methods involve reacting biphenyl derivatives with bases in amide-based solvents to improve solubility and reaction efficiency, although these are more commonly applied to related biphenyl dicarboxylic acids rather than dicarbaldehydes.
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Directed ortho-lithiation and formylation | n-Butyllithium, DMF | -78 °C to RT | THF | 40-60 | Low temperature critical to control regioselectivity |
| Demethylation | Boron tribromide (BBr3) | -78 °C to RT | Dichloromethane | ~70 | Slow addition of BBr3 prevents side reactions |
The lithiation-formylation sequence is effective for introducing aldehyde groups at the 3,3' positions with good regioselectivity when starting from 2,2'-dimethoxy biphenyl precursors.
The use of BBr3 for demethylation is a standard and reliable method to convert methoxy groups to hydroxyl groups without affecting the aldehyde functionalities, provided the reaction is carefully controlled at low temperatures.
Purification typically involves chromatographic techniques and recrystallization to achieve high purity, which is essential for subsequent applications in materials synthesis.
| Method | Starting Material | Key Reagents | Reaction Type | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Lithiation-Formylation + Demethylation | 2,2'-Dimethoxy biphenyl derivatives | n-BuLi, DMF, BBr3 | Directed lithiation, electrophilic substitution, demethylation | 40-70% overall | High regioselectivity, well-established | Requires low temperature control, moisture sensitive reagents |
| Base-mediated synthesis in amide solvents | Biphenyl derivatives | Base, amide solvent | Base-mediated functionalization | Not directly reported for dicarbaldehyde | Improved solubility, scalable | More common for dicarboxylic acids, less data for dicarbaldehydes |
The preparation of 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde is most reliably achieved through a two-step process involving the synthesis of 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde via directed ortho-lithiation and formylation, followed by demethylation using boron tribromide. This method offers good regioselectivity and yields, with careful control of reaction conditions to preserve sensitive aldehyde groups. Alternative methods such as base-mediated reactions in amide solvents are more established for related biphenyl dicarboxylic acids and may offer future avenues for optimization. The detailed understanding of these preparation methods supports the compound’s application in advanced material synthesis and chemical research.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aldehyde groups are converted to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde groups to primary alcohols can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarboxylic acid.
Reduction: 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-diol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Applications Overview
| Field | Application |
|---|---|
| Chemistry | Used as a building block in organic synthesis and polymer production. |
| Biology | Investigated for antioxidant properties and interactions with biological macromolecules. |
| Medicine | Explored for anti-inflammatory and anticancer properties. |
| Materials Science | Utilized in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation. |
Chemistry
2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde serves as a crucial intermediate in organic synthesis. Its ability to form Schiff bases makes it valuable in creating complex organic molecules. The compound's reactivity allows it to participate in various chemical reactions, leading to the development of novel materials.
Biology
Research has indicated that this compound exhibits antioxidant properties. Studies have shown its potential to interact with proteins and nucleic acids, suggesting it could play a role in cellular protection against oxidative stress. For instance, experiments demonstrated that derivatives of this compound could mitigate oxidative damage in cellular models.
Medicine
In preclinical studies, 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde has been evaluated for its anti-inflammatory and anticancer activities. Research findings suggest that it may inhibit specific pathways involved in inflammation and tumor growth, providing a basis for further therapeutic exploration.
Materials Science
The compound is instrumental in synthesizing metal-organic frameworks (MOFs), which are materials with high surface areas used for gas storage and separation applications. A notable study highlighted the use of 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde in creating a MOF that demonstrated exceptional stability and efficiency in gas adsorption processes.
Case Study 1: Antioxidant Activity
A study published in the Journal of Biological Chemistry investigated the antioxidant capacity of derivatives of 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde. The results indicated significant protective effects against oxidative stress-induced cell death in neuronal cell lines.
Case Study 2: Synthesis of Metal-Organic Frameworks
Research conducted at a leading materials science laboratory demonstrated the successful incorporation of 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde into MOFs. The resulting structures exhibited superior gas adsorption capabilities compared to traditional materials.
Mechanism of Action
The mechanism by which 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde exerts its effects depends on its specific application:
Biological Activity: The compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and covalent modifications. This interaction can inhibit or activate specific biochemical pathways.
Catalysis: In coordination chemistry, it can act as a ligand, forming complexes with metal ions that catalyze various chemical reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs and Positional Isomers
Positional Isomers
- 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde (DhBDA; CAS 14969-32-5) Structure: Hydroxyls at 3,3' and aldehydes at 4,4'. Applications: Used to synthesize covalent organic frameworks (COFs) with porphyrin units for electrocatalytic oxygen evolution (turnover frequency: 26.19 s⁻¹ at 500 mV overpotential) . Reactivity: Forms Schiff bases with ethylenediamine, enabling metal coordination in COFs .
- 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (CAS 125366-78-1) Structure: Hydroxyls at 4,4' and aldehydes at 3,3'. Properties: Melting point 185°C; insoluble in water but soluble in ethanol and dichloromethane . Applications: Intermediate for fluorescent dyes, photocatalysts, and solar cell materials due to UV absorption .
Binaphthalene Analogs
(S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbaldehyde
2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbaldehyde (224)
Substituted Derivatives
- ZDHXB-101 (3′,5-Diallyl-2,4′-dihydroxy-[1,1′-biphenyl]-3,5′-dicarbaldehyde) Structure: Allyl substituents at 3′,5-positions; hydroxyls at 2,4′.
6,6’-Dihydroxy-5,5’-dimethoxy-(1,1’-biphenyl)-3,3’-dicarbaldehyde (BiVA)
Physical and Chemical Properties
Biological Activity
2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, a compound with significant biological activity, has garnered attention in various fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula: CHO
- Molecular Weight: 234.22 g/mol
- IUPAC Name: 2,2'-Dihydroxy-3,3'-biphenyldicarbaldehyde
- Crystal Structure: The crystal structure reveals a space group of C 1 2/c 1 with dimensions a = 24.278 Å, b = 3.928 Å, c = 16.647 Å at a temperature of 120 K .
Antioxidant Properties
Recent studies indicate that 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde exhibits notable antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented through various assays.
Cytotoxicity and Anticancer Activity
The compound has shown promising results in cytotoxicity assays against several cancer cell lines. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values: The IC50 values for these cell lines ranged from 15 to 30 µM, indicating significant cytotoxic effects .
The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies utilizing flow cytometry have demonstrated increased apoptosis in treated cells compared to controls.
Enzyme Inhibition
Another aspect of the biological activity of this compound is its potential as an enzyme inhibitor. It has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:
- Tyrosine Phosphatase Inhibition: The compound has been shown to inhibit tyrosine phosphatase 1B (TP1B), which is implicated in insulin signaling pathways. This inhibition could provide therapeutic benefits for diabetes management .
Antidiabetic Potential
In addition to its anticancer properties, the compound exhibits antidiabetic effects by modulating glucose uptake and insulin secretion. Assays have indicated that it can enhance glucose uptake in muscle cells by approximately 25% compared to untreated controls .
In Vitro Studies
A comprehensive review of in vitro studies highlights the compound's diverse biological activities:
| Activity Type | Assay Method | Results |
|---|---|---|
| Antioxidant | DPPH Scavenging | IC50 = 20 µM |
| Cytotoxicity | MTT Assay | IC50 = 15-30 µM |
| Enzyme Inhibition | Colorimetric Assay | TP1B inhibition >50% |
| Glucose Uptake | Cell-based assay | Increase by 25% |
Case Study: Cancer Cell Lines
A specific case study involving MCF-7 cells illustrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation. This suggests a robust mechanism whereby the compound triggers programmed cell death in cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
